Prohibitin ligand 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

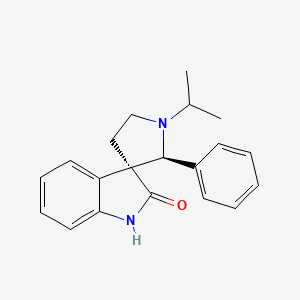

C20H22N2O |

|---|---|

Poids moléculaire |

306.4 g/mol |

Nom IUPAC |

(2'S,3S)-2'-phenyl-1'-propan-2-ylspiro[1H-indole-3,3'-pyrrolidine]-2-one |

InChI |

InChI=1S/C20H22N2O/c1-14(2)22-13-12-20(18(22)15-8-4-3-5-9-15)16-10-6-7-11-17(16)21-19(20)23/h3-11,14,18H,12-13H2,1-2H3,(H,21,23)/t18-,20-/m0/s1 |

Clé InChI |

HJCTUMYGNTZIJO-ICSRJNTNSA-N |

SMILES isomérique |

CC(C)N1CC[C@@]2([C@@H]1C3=CC=CC=C3)C4=CC=CC=C4NC2=O |

SMILES canonique |

CC(C)N1CCC2(C1C3=CC=CC=C3)C4=CC=CC=C4NC2=O |

Origine du produit |

United States |

Foundational & Exploratory

Prohibitin Ligand 1 (PL1): A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohibitin 1 (PHB1) is a highly conserved, multifunctional protein implicated in a wide array of cellular processes, including cell proliferation, apoptosis, transcriptional regulation, and mitochondrial integrity.[1][2][3] Its diverse roles are intimately linked to its subcellular localization, with distinct functions observed in the mitochondria, nucleus, and plasma membrane.[1][4] This technical guide provides a comprehensive overview of the known mechanisms of action of Prohibitin Ligand 1 (PL1), with a focus on its signaling pathways, molecular interactions, and the experimental methodologies used to elucidate these functions. The controversial role of PHB1 in cancer, where it can act as both a tumor suppressor and a pro-tumorigenic factor, underscores the complexity of its biological functions.[1][4][5]

Core Mechanisms of Action by Subcellular Localization

The functional diversity of PHB1 is dictated by its location within the cell. It forms a heterodimeric complex with Prohibitin 2 (PHB2), and this complex is the primary functional unit in many of its roles.

Mitochondrial PHB1: Guardian of Mitochondrial Homeostasis

Within the inner mitochondrial membrane, the PHB1/PHB2 complex forms a ring-like supercomplex that acts as a crucial chaperone for mitochondrial proteins.[2][6] This complex is essential for:

-

Stabilizing Mitochondrial Respiratory Enzymes: It ensures the proper folding and stability of components of the electron transport chain, thereby maintaining mitochondrial respiratory function.[6]

-

Maintaining Mitochondrial Integrity: The prohibitin complex is vital for the structural integrity of mitochondria.[6]

-

Regulating Mitophagy: The PHB complex can act as a mitophagy receptor, targeting damaged mitochondria for autophagic degradation.[6]

-

Controlling mtDNA Release: PHB1 plays a role in preventing the release of mitochondrial DNA into the cytosol, a process that can trigger inflammatory responses.[7]

Nuclear PHB1: A Key Transcriptional Coregulator

In the nucleus, PHB1 modulates the activity of several key transcription factors, thereby influencing gene expression programs related to cell cycle progression and apoptosis.[1][8] Its known nuclear functions include:

-

Interaction with p53: PHB1 can bind to the tumor suppressor protein p53 and enhance its transcriptional activity, leading to the induction of apoptosis.[9][10]

-

Regulation of E2F Transcription Factors: PHB1 interacts with the retinoblastoma (Rb) protein and histone deacetylases (HDACs) to repress the activity of E2F transcription factors, which are critical for cell cycle progression.[9]

-

Repression of Oncogenes: PHB1 can heterodimerize with MAX to repress the expression of oncogenes such as c-MYC, MAFG, and c-MAF.[1][5]

-

Control of the H19-Igf2 Axis: In hepatocytes, PHB1 cooperates with the transcription factor CTCF to negatively regulate the H19-Igf2 imprinted gene cluster, thereby inhibiting cell proliferation.[1][8]

Plasma Membrane PHB1: A Signaling Scaffold

At the plasma membrane, PHB1 acts as a scaffold protein, facilitating the assembly of signaling complexes and the activation of downstream pathways.[1] A prominent example is its role in the:

-

Ras-Raf-MEK-ERK Pathway: Membrane-associated PHB1 is required for the activation of c-RAF by RAS, which in turn initiates the MEK-ERK signaling cascade. This pathway is crucial for cell survival and migration in several cancers.[1][9]

Signaling Pathways Involving this compound

The diverse functions of PHB1 are executed through its participation in several critical signaling pathways.

PHB1 in the Ras-Raf-MEK-ERK Signaling Pathway

In many cancer cells, PHB1 localized to the plasma membrane is essential for the propagation of signals from the Ras oncogene.

This pathway highlights the pro-tumorigenic role of membrane-bound PHB1, where it facilitates the activation of the c-Raf kinase by Ras, leading to downstream signaling that promotes cell proliferation and survival.[1]

Nuclear PHB1 in p53-Mediated Apoptosis

Nuclear PHB1 can act as a tumor suppressor by potentiating the apoptotic function of p53.

In this mechanism, nuclear PHB1 interacts with p53, enhancing its ability to upregulate the expression of pro-apoptotic genes like Bax.[10] This leads to the mitochondrial release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.

PHB1-Mediated Repression of E2F-Driven Cell Cycle Progression

PHB1 contributes to cell cycle arrest by repressing the activity of E2F transcription factors.

PHB1 collaborates with the retinoblastoma protein (Rb) and histone deacetylases (HDACs) to form a repressive complex on the promoters of E2F target genes.[9] This inhibits the transcription of genes necessary for the G1/S phase transition of the cell cycle, thereby halting cell proliferation.

Quantitative Data

A comprehensive review of the literature did not yield a centralized repository of quantitative data such as binding affinities (Kd), IC50 values for prohibitin ligands, or standardized fold-changes in protein expression across different experimental systems. Such data is often specific to the cell lines, experimental conditions, and assays used in individual studies. For drug development purposes, it is crucial to consult primary research articles for specific quantitative metrics relevant to the therapeutic context of interest.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of findings related to PHB1's mechanism of action. Below are generalized methodologies for key experiments frequently cited in the study of PHB1.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

-

Objective: To verify the interaction between PHB1 and a putative binding partner (e.g., p53, c-Raf).

-

Methodology:

-

Lyse cells to release proteins while maintaining protein-protein interactions.

-

Pre-clear the lysate with control IgG beads to reduce non-specific binding.

-

Incubate the lysate with an antibody specific to the "bait" protein (e.g., anti-PHB1).

-

Add Protein A/G-conjugated beads to capture the antibody-protein complex.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluate by Western blotting using an antibody against the "prey" protein (e.g., anti-p53) to confirm co-precipitation.

-

Chromatin Immunoprecipitation (ChIP) for DNA-Protein Interactions

-

Objective: To determine if PHB1 is associated with a specific genomic region (e.g., the promoter of an E2F target gene).

-

Methodology:

-

Cross-link proteins to DNA in living cells using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear it into smaller fragments.

-

Immunoprecipitate the chromatin with an antibody specific to PHB1.

-

Reverse the cross-links to release the DNA.

-

Purify the DNA.

-

Use quantitative PCR (qPCR) with primers specific to the genomic region of interest to determine the enrichment of that region in the immunoprecipitated DNA.

-

Reporter Gene Assay for Transcriptional Activity

-

Objective: To measure the effect of PHB1 on the activity of a specific transcription factor (e.g., E2F).

-

Methodology:

-

Co-transfect cells with:

-

A reporter plasmid containing a promoter with binding sites for the transcription factor of interest (e.g., E2F) upstream of a reporter gene (e.g., luciferase).

-

An expression plasmid for PHB1 (or siRNA to knock down PHB1).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

-

After a suitable incubation period, lyse the cells.

-

Measure the activity of both reporter enzymes.

-

Calculate the normalized reporter activity to determine the effect of PHB1 on the transcription factor's activity.

-

Conclusion and Future Directions

Prohibitin 1 is a pleiotropic protein with a complex and context-dependent mechanism of action. Its subcellular localization is a key determinant of its function, allowing it to act as a mitochondrial chaperone, a nuclear transcriptional coregulator, and a plasma membrane signaling scaffold. While significant progress has been made in elucidating the signaling pathways involving PHB1, its dual role as both a tumor suppressor and a pro-tumorigenic factor presents a significant challenge for therapeutic development.

Future research should focus on:

-

Developing specific ligands: Designing small molecules or biologics that can selectively target PHB1 in a specific subcellular compartment or modulate its interaction with a particular binding partner.

-

Context-specific functional studies: Further investigation into how the cellular and tissue context dictates the functional switch of PHB1 between its pro-survival and pro-apoptotic roles.

-

Quantitative proteomics and interactomics: Large-scale studies to comprehensively map the PHB1 interactome in different cellular states and to quantify changes in these interactions in response to stimuli or drug treatment.

A deeper understanding of the nuanced mechanisms of action of this compound will be critical for harnessing its therapeutic potential in a range of diseases, from cancer to metabolic disorders and neurodegenerative conditions.

References

- 1. Prohibitin 1 in liver injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role and therapeutic potential of prohibitin in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prohibitin: a potential target for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prohibitin 1 in liver injury and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prohibitin 1 Suppresses Liver Cancers Tumorigenesis in Mice and Human Hepatocellular and Cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Prohibitin 1 regulates mtDNA release and downstream inflammatory responses | The EMBO Journal [link.springer.com]

- 8. Prohibitin 1 Regulates the H19-Igf2 Axis and Proliferation in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prohibitin Ligands in Cell Death and Survival: Mode of Action and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Prohibitin Ligand 1: A Comprehensive Technical Guide to its Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohibitin 1 (PHB1) is a highly conserved, multifunctional protein implicated in a diverse array of cellular processes including cell proliferation, apoptosis, mitochondrial integrity, and signal transduction. Its pleiotropic nature stems from its dynamic subcellular localization in the mitochondria, nucleus, and plasma membrane, where it interacts with a multitude of binding partners to modulate downstream signaling pathways. The burgeoning interest in PHB1 as a therapeutic target, particularly in oncology and inflammatory diseases, necessitates a thorough understanding of its downstream effectors. This technical guide provides an in-depth overview of the known downstream targets of PHB1, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Data Presentation: Quantitative Effects of PHB1 on Downstream Targets

The following tables summarize the quantitative data available on the impact of PHB1 modulation on its downstream targets.

| Target Pathway | Cell/System | PHB1 Modulation | Downstream Effect | Quantitative Change | Reference |

| Wnt/β-catenin Signaling | HepG2 cells | Silencing | Increased TCF promoter activity | 3-fold increase | [1] |

| HepG2 cells | Silencing | Increased GSK3β phosphorylation (Ser9) | 3-fold increase | [1] | |

| HepG2 cells | Overexpression | Decreased TCF promoter activity | 60% decrease | [2] | |

| HepG2 cells | Overexpression | Decreased AKT phosphorylation (Ser473) | 40-60% decrease | [2] | |

| HepG2 cells | Overexpression | Decreased GSK3β phosphorylation (Ser9) | 40-60% decrease | [2] | |

| Phb1 Knockout Mouse Liver | Knockout | Upregulation of Wnt7a mRNA | 79-fold increase | ||

| Phb1 Knockout Mouse Liver | Knockout | Upregulation of Wnt10a mRNA | 12-fold increase | ||

| Phb1 Knockout Mouse Liver | Knockout | Upregulation of Wnt16 mRNA | 48-fold increase | ||

| Cell Cycle Regulation | AML12 cells | Knockdown | Increased E2F binding to Cyclin D1 promoter | 5-fold increase | |

| STAT3 Signaling | Liver Cancer Cells | Inhibition by FL3 (PHB1 ligand) | Inhibition of cell viability | IC50: 21-23 nM | [3] |

Core Signaling Pathways and Downstream Targets

PHB1's influence extends across several critical signaling cascades. The following sections detail these interactions and are accompanied by diagrams generated using Graphviz (DOT language) to visualize the molecular relationships.

Ras/Raf/MEK/ERK Pathway

PHB1 is a crucial scaffold protein for the activation of the Ras/Raf/MEK/ERK signaling cascade, a pathway central to cell proliferation, differentiation, and survival. At the plasma membrane, PHB1 facilitates the interaction between Ras and c-Raf, a necessary step for the downstream phosphorylation cascade that ultimately leads to the activation of ERK.

Wnt/β-catenin Signaling

PHB1 acts as a negative regulator of the canonical Wnt/β-catenin signaling pathway. In the nucleus, PHB1 can suppress the expression of various Wnt ligands. Depletion of PHB1 leads to an upregulation of these ligands, which then activate the Wnt pathway, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF-dependent transcription of target genes involved in cell proliferation.[1]

NF-κB Signaling

The role of PHB1 in NF-κB signaling is complex and appears to be context-dependent. In some instances, PHB1 has been shown to inhibit the NF-κB pathway. It can sequester IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This retains the NF-κB (p50/p65) dimer in the cytoplasm, inhibiting its nuclear translocation and transcriptional activity. Conversely, some studies suggest that PHB1 deficiency can lead to increased NF-κB activity.

STAT3 Signaling

PHB1 can also modulate the activity of Signal Transducer and Activator of Transcription 3 (STAT3). In mitochondria, PHB1 interacts with STAT3, which is important for maintaining mitochondrial function. The PHB1 ligand FL3 has been shown to inhibit STAT3 signaling, suggesting that targeting the PHB1-STAT3 interaction could be a viable therapeutic strategy.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the downstream targets of PHB1.

Co-Immunoprecipitation (Co-IP) to Identify PHB1-Interacting Proteins

This protocol is designed to isolate PHB1 and its interacting partners from cell lysates.

a. Experimental Workflow

b. Detailed Protocol

-

Cell Lysis:

-

Wash cultured cells (e.g., HEK293T, HepG2) with ice-cold PBS.

-

Lyse cells in ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing the Lysate:

-

Add Protein A/G magnetic beads to the cell lysate.

-

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Place the tube on a magnetic rack and collect the supernatant.

-

-

Immunoprecipitation:

-

Add a primary antibody against PHB1 to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Collect the beads using a magnetic rack and discard the supernatant.

-

-

Washing:

-

Wash the beads three to five times with ice-cold Co-IP lysis buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Alternatively, for mass spectrometry, elute with a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.

-

-

Analysis:

-

For Western blotting, resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against PHB1 and suspected interacting partners.

-

For mass spectrometry, digest the eluted proteins with trypsin and analyze by LC-MS/MS to identify a broader range of interacting proteins.

-

Chromatin Immunoprecipitation (ChIP) Assay for PHB1 Target Genes

This protocol is used to determine if PHB1 directly binds to the promoter regions of its putative downstream target genes.

a. Experimental Workflow

b. Detailed Protocol

-

Cross-linking:

-

Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 0.125 M glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and nuclei using appropriate lysis buffers.

-

Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-PHB1 antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing:

-

Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification:

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

-

Analysis:

-

ChIP-qPCR: Use primers specific to the promoter regions of potential target genes (e.g., c-MYC, WNT ligands) to quantify the enrichment of these regions in the immunoprecipitated DNA compared to a negative control (IgG) and input DNA.

-

ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify PHB1 binding sites across the entire genome.

-

Luciferase Reporter Assay to Measure Transcriptional Activity

This assay is used to quantify the effect of PHB1 on the activity of specific transcription factors, such as TCF/LEF (for Wnt signaling) or NF-κB.

a. Experimental Workflow

References

- 1. Prohibitin 1 Acts As a Negative Regulator of Wingless/Integrated‐Beta‐Catenin Signaling in Murine Liver and Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prohibitin, STAT3 and SH2D4A physically and functionally interact in tumor cell mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Prohibitin Ligand 1: A Modulator of STAT3 Phosphorylation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory diseases, making it a compelling therapeutic target.[1][3][4] Prohibitins (PHBs), highly conserved scaffold proteins primarily located in the mitochondria, have emerged as key regulators of various signaling pathways.[5][6][7][8] The interaction between prohibitins and STAT3, and the subsequent modulation of STAT3 phosphorylation by prohibitin ligands, presents a novel avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of prohibitin ligands on STAT3 phosphorylation, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Prohibitin Ligands and Their Dichotomous Effects on STAT3 Phosphorylation

Prohibitin ligands are small molecules that bind to prohibitins and modulate their function.[5] Interestingly, these ligands can exert opposing effects on STAT3 phosphorylation, highlighting the complexity of the prohibitin-STAT3 signaling axis.

Fluorizoline (FL3): An Inhibitor of STAT3 Phosphorylation

Fluorizoline (FL3) is a synthetic trifluorothiazoline that binds to both prohibitin-1 (PHB1) and prohibitin-2 (PHB2).[5] It has been shown to inhibit the canonical Interleukin-6 (IL-6) induced STAT3 signaling pathway.[9] Treatment with FL3 leads to a reduction in the phosphorylation of STAT3 at the critical tyrosine 705 residue (pSTAT3-Tyr705), which is a prerequisite for its dimerization, nuclear translocation, and transcriptional activity.[9] This inhibitory effect on STAT3 phosphorylation ultimately leads to a decrease in STAT3 transcriptional activity.[9]

Spiro-oxindoles: Inducers of STAT3 Phosphorylation

In contrast to fluorizoline, certain spiro-oxindole compounds that bind to prohibitins have been found to induce the phosphorylation of STAT3.[5] Mechanistic studies have revealed that these compounds promote the survival of cardiomyocytes by inducing STAT3 phosphorylation.[5] This suggests that the nature of the prohibitin ligand dictates the downstream effect on STAT3 signaling.

Quantitative Data on the Effect of Prohibitin Ligands on STAT3

The following table summarizes the quantitative data available on the effects of the prohibitin ligand Fluorizoline (FL3) on STAT3 activity.

| Ligand | Cell Line | Treatment Conditions | Assay | Quantitative Effect | Reference |

| Fluorizoline (FL3) | HuH7, HLF | 100 nM FL3 with 20 ng/mL IL-6 for 6 h | Luciferase Reporter Assay | Significant reduction in IL-6-induced STAT3 transcriptional activity (p < 0.05) | [9] |

| Fluorizoline (FL3) | Not Specified | Not Specified | Western Blot | Reduction in IL-6-induced STAT3 phosphorylation at Tyr705 | [9] |

Signaling Pathways

The interaction between prohibitin ligands and STAT3 phosphorylation involves both the canonical STAT3 signaling pathway and a mitochondrial-specific pathway.

Canonical IL-6/JAK/STAT3 Signaling Pathway and its Inhibition by Fluorizoline

The canonical STAT3 pathway is initiated by the binding of cytokines like IL-6 to their cell surface receptors, leading to the activation of Janus kinases (JAKs).[9][10] JAKs then phosphorylate STAT3 at Tyr705, promoting its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[3][9][10] Fluorizoline intervenes in this pathway by reducing the phosphorylation of STAT3 at Tyr705.[9]

Caption: Canonical STAT3 pathway and Fluorizoline inhibition.

Mitochondrial Prohibitin-STAT3 Interaction

Prohibitin and STAT3 also interact within the mitochondria, a process that appears to be crucial for mitochondrial function and cell survival.[9][11] Specifically, STAT3 phosphorylated at Serine 727 (pSTAT3-Ser727) interacts with PHB1 in the mitochondria.[9][11] The prohibitin ligand FL3 can disrupt this interaction, leading to alterations in mitochondrial morphology and respiration.[9]

Caption: Mitochondrial Prohibitin-STAT3 interaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to investigate the effect of prohibitin ligands on STAT3 phosphorylation.

Western Blot for Phospho-STAT3 (Tyr705)

Principle: This immunoassay quantifies the level of STAT3 phosphorylated at Tyrosine 705, providing a direct measure of STAT3 activation.[1]

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., A431, HuH7) in 6-well plates and grow to 80-90% confluency.[1] Treat cells with the prohibitin ligand (e.g., Fluorizoline) at various concentrations and/or for different durations. For induced activation, stimulate cells with a cytokine such as IL-6 (e.g., 20 ng/mL) for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT3 signal to total STAT3 or a loading control like β-actin.

STAT3 Luciferase Reporter Assay

Principle: This assay measures the transcriptional activity of STAT3. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of STAT3-responsive elements. The amount of light produced by luciferase is proportional to STAT3 activity.[1]

Protocol:

-

Cell Seeding and Transfection: Seed cells (e.g., DU-145 STAT3-luc) in a 96-well white, clear-bottom plate.[1] If using a cell line without an integrated reporter, co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (as a transfection control).

-

Compound Treatment: After overnight incubation, treat the cells with the test compounds. If investigating the inhibition of cytokine-induced activity, serum-starve the cells for 3-24 hours before adding the compound and the cytokine (e.g., IL-6).[1][9]

-

Lysis and Luciferase Measurement: After the desired treatment period (e.g., 6 hours), lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Co-Immunoprecipitation of Prohibitin and STAT3

Principle: This technique is used to determine if two proteins, in this case, prohibitin and STAT3, interact in a cellular context. An antibody against one protein is used to pull it out of a cell lysate, and the precipitate is then probed for the presence of the second protein.

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against the target protein (e.g., anti-PHB1) or an isotype control antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-STAT3).

Caption: Co-Immunoprecipitation workflow.

Conclusion

The interplay between prohibitin and STAT3 presents a promising area for therapeutic development. Prohibitin ligands, such as Fluorizoline and spiro-oxindoles, demonstrate the potential to modulate STAT3 phosphorylation, albeit with opposing effects. This highlights the importance of ligand-specific characterization in drug discovery efforts. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals aiming to explore and exploit the prohibitin-STAT3 axis for the treatment of cancer and inflammatory diseases. Further research into the structural basis of prohibitin-ligand interactions will be crucial for the rational design of next-generation modulators of STAT3 signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Targeting STAT3 and oxidative phosphorylation in oncogene-addicted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prohibitins: A Critical Role in Mitochondrial Functions and Implication in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prohibitin: a potential target for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prohibitin, STAT3 and SH2D4A physically and functionally interact in tumor cell mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prohibitin 1 modulates mitochondrial function of Stat3 - PMC [pmc.ncbi.nlm.nih.gov]

Prohibitin Ligands and Mitochondrial Function: A Technical Overview

Executive Summary

Prohibitins (PHB) are highly conserved, multifunctional scaffold proteins that form a ring-like macrocomplex at the inner mitochondrial membrane. Comprising two main subunits, Prohibitin-1 (PHB1) and Prohibitin-2 (PHB2), this complex is a critical regulator of mitochondrial integrity and function. It acts as a chaperone for newly synthesized mitochondrial proteins, modulates the assembly and stability of the electron transport chain (ETC), maintains cristae architecture, and governs processes from mitochondrial dynamics to apoptosis and mitophagy. The strategic importance of the prohibitin complex in cellular homeostasis has made it an attractive target for therapeutic intervention.

This technical guide provides an in-depth examination of the prohibitin complex's role in mitochondrial biology and explores how its function is modulated by small molecule ligands. As the term "Prohibitin Ligand 1" is not a standardized nomenclature, this document will focus on the most extensively studied class of prohibitin ligands, the Flavaglines (e.g., Rocaglamide (B1679497) and its synthetic analog FL3), as a representative example. We will detail the signaling pathways influenced by these ligands, present quantitative data on their effects, and provide detailed protocols for key experimental assays used in their study.

The Prohibitin Complex: A Master Regulator of Mitochondrial Homeostasis

The prohibitin complex, composed of alternating PHB1 (32 kDa) and PHB2 (34 kDa) subunits, assembles into a large, ring-shaped structure of approximately 1.2 MDa within the inner mitochondrial membrane (IMM).[1][2][3] This localization is central to its function, placing it at the hub of mitochondrial activity. Its primary roles include:

-

Protein Chaperoning: The PHB complex stabilizes newly synthesized, mitochondrially-encoded subunits of the respiratory chain, protecting them from proteolytic degradation and ensuring their proper assembly into functional ETC complexes.[4][5]

-

Cristae Morphogenesis: Prohibitins are essential for maintaining the intricate, folded structure of the IMM known as cristae. They achieve this by regulating the processing of Optic Atrophy 1 (OPA1), a dynamin-like GTPase that is a key component of the mitochondrial fusion machinery.[6][7][8] Loss of prohibitins leads to the degradation of long-form OPA1, resulting in fragmented mitochondria and disorganized cristae.[6][7]

-

Mitochondrial Dynamics and Quality Control: By influencing OPA1, the PHB complex is integral to the balance of mitochondrial fusion and fission.[1] Furthermore, PHB2 acts as an inner membrane receptor for mitophagy, the selective autophagic clearance of damaged mitochondria.[9]

Prohibitin Ligands: Modulating Mitochondrial Signaling

Flavaglines are a class of natural products that exhibit potent anticancer and cardioprotective activities, which are mediated in part by their direct binding to both PHB1 and PHB2.[10][11][12] These small molecules serve as powerful tools to probe prohibitin function and represent a promising class of therapeutics.

Mechanism of Action: Targeting Key Signaling Hubs

Flavaglines modulate prohibitin-dependent signaling pathways, leading to distinct outcomes in different cell types. In cancer cells, they often promote apoptosis, while in healthy cells, such as cardiomyocytes, they can be protective.[10]

A. Inhibition of PINK1/Parkin-Mediated Mitophagy: One of the key mechanisms of action for flavaglines is the inhibition of mitophagy.[9]

-

Mitochondrial Damage: Upon mitochondrial depolarization, the kinase PINK1 is normally stabilized on the outer mitochondrial membrane (OMM).

-

PHB2-PARL Interaction: In the IMM, PHB2 interacts with the protease PARL. This interaction is crucial for regulating the stability of PINK1. Upon damage, PHB2 prevents PARL from cleaving PINK1 and another protein, PGAM5.[9][13]

-

Parkin Recruitment: Stabilized PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface. Parkin then ubiquitinates OMM proteins, tagging the mitochondrion for degradation.[14]

-

LC3 Interaction: Following OMM rupture, the exposed PHB2 on the inner membrane can interact with LC3-II on the phagophore, initiating engulfment.[13]

-

Flavagline Inhibition: Ligands like the flavagline FL3 bind to PHB2, disrupting its normal function in this pathway. This leads to the destabilization of PINK1, preventing Parkin recruitment and ultimately blocking the clearance of damaged mitochondria.[9]

B. Promotion of the Pro-Survival STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) can translocate to mitochondria, where its phosphorylation at serine 727 (pS727-STAT3) is crucial for optimal ETC activity and protection against cellular stress.[15]

-

Stress Signal: Pro-inflammatory cytokines like TNFα can induce mitochondrial stress in cells.[15][16]

-

PHB1-STAT3 Interaction: Within the mitochondria, PHB1 interacts directly with pS727-STAT3. This interaction is protective, preserving ETC function and preventing apoptosis.[15][16]

-

Ligand-Mediated Enhancement: Cardioprotective ligands like FL3 have been shown to promote the translocation of PHB1 to the mitochondria and enhance its interaction with STAT3.[10] This activation of the mitochondrial PHB1/STAT3 complex is a key mechanism underlying the protective effects of flavaglines against toxic insults like doxorubicin-induced cardiotoxicity.[10]

Quantitative Data on Prohibitin Ligand Activity

The biological activity of prohibitin ligands has been quantified in various studies, particularly focusing on their potent effects on cancer cell lines.

Table 1: Biological Activities of Representative Flavaglines

| Ligand | Class | Target(s) | Key Biological Effects | Reference(s) |

| Rocaglamide | Flavagline | PHB1, PHB2, eIF4A | Induces apoptosis in cancer cells; inhibits Ras-CRaf-MEK-ERK signaling; inhibits protein translation. | [1][3][17] |

| Aglaiastatin | Flavagline | PHB1, PHB2 | Potent growth inhibitor and apoptosis inducer in colorectal cancer cells; causes cell cycle block. | [18] |

| FL3 | Synthetic Flavagline | PHB1, PHB2 | Cardioprotective against doxorubicin (B1662922) toxicity; promotes mitochondrial STAT3 activation; inhibits mitophagy; blocks cancer cell growth. | [9][10] |

| Silvestrol | Flavagline | PHB1, PHB2, eIF4A | Preferentially kills leukemia stem cells; reduces levels of anti-apoptotic proteins (e.g., Mcl-1); disrupts mitochondrial integrity. | [19][20] |

Table 2: Quantitative Cytotoxicity Data for Flavaglines in Cancer Cell Lines

| Ligand | Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference(s) |

| Rocaglamide | P388 | Murine Lymphocytic Leukemia | Cell Viability | - | [21] |

| Rocaglamide | Various (6 lines) | Multiple | Cytotoxicity | 1-7 ng/mL | [21] |

| Aglaiastatin | SW480 | Colorectal Carcinoma | Growth Inhibition | Nanomolar range | [18] |

| Aglaiastatin | HT29/HI1 | Colorectal Carcinoma | Growth Inhibition | Nanomolar range | [18] |

| Didesmethyl-rocaglamide | KB | Oral Epidermoid Carcinoma | Cytotoxicity | 6.0 ng/mL | [21] |

(Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between prohibitin ligands and mitochondrial function.

Protocol 1: Co-Immunoprecipitation (Co-IP) for Prohibitin-STAT3 Interaction

Objective: To determine if PHB1 and pS727-STAT3 interact within the mitochondrial compartment, and how this is affected by a prohibitin ligand.

Materials & Reagents:

-

Cell culture reagents

-

Prohibitin ligand (e.g., FL3) and vehicle (e.g., DMSO)

-

Mitochondria Isolation Kit (e.g., Thermo Scientific #89874)

-

Co-IP Kit (e.g., Thermo Scientific #26149)

-

Antibodies: anti-PHB1, anti-pS727-STAT3, anti-VDAC (mitochondrial loading control), Rabbit IgG (isotype control)

-

Lysis Buffer (RIPA or similar, supplemented with protease/phosphatase inhibitors)

-

SDS-PAGE and Western Blotting reagents

Procedure:

-

Cell Treatment: Culture cells (e.g., H9c2 cardiomyocytes) to 80-90% confluency. Treat with the prohibitin ligand or vehicle for the desired time (e.g., 6-24 hours).

-

Mitochondrial Isolation: Harvest cells and isolate the mitochondrial fraction according to the manufacturer's protocol for the isolation kit. Confirm purity by Western blotting for cytosolic and mitochondrial markers.

-

Mitochondrial Lysis: Lyse the isolated mitochondria using a non-denaturing lysis buffer. Quantify protein concentration using a BCA assay.

-

Immunoprecipitation (IP):

-

Pre-clear the mitochondrial lysate (~500 µg) by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with 2-5 µg of anti-PHB1 antibody (or Rabbit IgG control) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins (the IP fraction), along with an input control (10-20 µg of total mitochondrial lysate), by SDS-PAGE. Transfer to a PVDF membrane and probe with the anti-pS727-STAT3 antibody to detect the co-precipitated protein. Re-probe the membrane for PHB1 to confirm successful immunoprecipitation.

Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) with JC-1

Objective: To quantify changes in mitochondrial health and membrane potential in response to treatment with a prohibitin ligand.

Materials & Reagents:

-

JC-1 Dye Kit (e.g., from BD Biosciences or Thermo Fisher)

-

Cell culture reagents and plates (black-walled, clear-bottom 96-well plates are ideal for plate reader analysis)

-

Prohibitin ligand and vehicle

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

-

Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of the prohibitin ligand, vehicle, or CCCP (e.g., 50 µM for 30 min) for the desired duration.

-

JC-1 Staining:

-

Washing: Gently wash the cells 1-2 times with pre-warmed assay buffer to remove excess dye.

-

Analysis:

-

Fluorescence Microscopy: Healthy cells exhibit red fluorescent J-aggregates within mitochondria (Ex/Em ~585/590 nm). Apoptotic or depolarized cells show green fluorescent JC-1 monomers throughout the cytoplasm (Ex/Em ~514/529 nm).

-

Flow Cytometry: Harvest cells and analyze immediately. Healthy cells will be high in the FL2 channel (red), while depolarized cells will shift to the FL1 channel (green).[25]

-

Plate Reader: Measure fluorescence intensity at both red (~590 nm) and green (~530 nm) emission wavelengths. The ratio of red/green fluorescence is calculated as a quantitative measure of mitochondrial polarization. A decrease in this ratio indicates depolarization.[24]

-

Protocol 3: Measuring Oxygen Consumption Rate (OCR) with a Seahorse XF Analyzer

Objective: To assess the real-time effect of a prohibitin ligand on mitochondrial respiration and ETC function.

Materials & Reagents:

-

Seahorse XF Analyzer and corresponding cell culture microplates

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

-

Seahorse XF Assay Medium

-

Prohibitin ligand and vehicle

Procedure:

-

Plate Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.

-

Cell Seeding: Seed cells into the XF microplate at a pre-determined optimal density and allow them to adhere.

-

Ligand Treatment (Optional Pre-incubation): Treat cells with the prohibitin ligand for a desired duration before the assay, or inject the compound during the assay using one of the instrument's ports.

-

Assay Preparation:

-

One hour before the assay, replace the culture medium with pre-warmed XF Assay Medium and incubate at 37°C in a non-CO₂ incubator.

-

Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A). If testing the acute effect of the ligand, it can be loaded into Port A, and the other compounds shifted accordingly.[26][27]

-

-

Seahorse Assay:

-

Calibrate the instrument with the sensor cartridge.

-

Replace the calibrant plate with the cell plate and initiate the assay protocol.

-

The instrument will measure baseline OCR, then sequentially inject the compounds and measure the response.[26]

-

-

Data Analysis:

-

Basal Respiration: The initial OCR before injections.

-

ATP Production-Linked Respiration: The decrease in OCR after Oligomycin (ATP synthase inhibitor) injection.

-

Maximal Respiration: The peak OCR after FCCP (an uncoupler) injection.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.

-

Protocol 4: Quantifying Mitophagy with mt-Keima

Objective: To measure the flux of mitochondria to lysosomes (mitophagy) and determine the inhibitory effect of a prohibitin ligand. mt-Keima is a pH-sensitive fluorescent protein that emits green light in the neutral pH of the mitochondrial matrix and red light in the acidic environment of the lysosome.

Materials & Reagents:

-

Cells stably expressing mt-Keima (lentiviral transduction is common).[28]

-

Prohibitin ligand and vehicle.

-

Mitophagy inducers (e.g., Oligomycin/Antimycin A or CCCP).

-

Flow cytometer with 405 nm and 561 nm lasers.

-

Confocal microscope.

Procedure:

-

Cell Culture and Treatment: Plate mt-Keima expressing cells. Treat with the prohibitin ligand for a pre-determined time (e.g., 2-4 hours) before or concurrently with the addition of a mitophagy inducer (e.g., 10 µM Oligomycin/Antimycin A for 12-24 hours).[29]

-

Sample Preparation for Flow Cytometry:

-

Harvest cells by trypsinization.

-

Wash with PBS and resuspend in FACS buffer (PBS with 1-2% FBS).

-

-

Flow Cytometry Analysis:

-

Analyze cells using a flow cytometer. Excite the mt-Keima protein with both the 405 nm laser (for the neutral, green form) and the 561 nm laser (for the acidic, red form).[28]

-

Set up gates to identify the cell population.

-

Create a biaxial plot of the red vs. green fluorescence. An increase in the ratio of red-to-green fluorescence indicates an increase in mitophagy.

-

Quantify the percentage of cells in the "high mitophagy" gate (high red/green ratio) across different treatment conditions.

-

-

Confocal Microscopy (for visualization):

-

Plate cells on glass-bottom dishes.

-

After treatment, perform live-cell imaging.

-

In control cells, mitochondria will appear as green filaments. In cells undergoing mitophagy, bright red puncta will appear, representing mitochondria that have fused with lysosomes.[30]

-

Therapeutic Potential and Future Directions

The central role of prohibitins in mitochondrial function and cell signaling makes them a compelling target for drug development.

-

Oncology: Given that flavaglines can selectively induce apoptosis in cancer cells and inhibit key pro-proliferative pathways like Ras-CRaf-ERK, they hold significant promise as anticancer agents.[1][11][31] Their ability to overcome resistance to other therapies is also an area of active investigation.[1]

-

Cardioprotection: The ability of ligands like FL3 to protect cardiomyocytes from doxorubicin-induced toxicity by activating the mitochondrial STAT3 pathway highlights a potential strategy to mitigate the side effects of chemotherapy.[10]

-

Neurodegenerative Diseases: As mitochondrial dysfunction is a hallmark of many neurodegenerative disorders, modulating prohibitin function to enhance mitochondrial quality control or protect against oxidative stress could be a viable therapeutic approach.

Future research should focus on developing ligands with greater specificity for either PHB1 or PHB2, or that stabilize specific conformations of the prohibitin complex, to fine-tune therapeutic outcomes and minimize off-target effects. A deeper understanding of the prohibitin interactome in different disease states will further illuminate new avenues for targeted drug discovery.

References

- 1. Prohibitins: A Critical Role in Mitochondrial Functions and Implication in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prohibitin - Wikipedia [en.wikipedia.org]

- 3. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prohibitins act as a membrane‐bound chaperone for the stabilization of mitochondrial proteins | The EMBO Journal [link.springer.com]

- 5. Prohibitins act as a membrane-bound chaperone for the stabilization of mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prohibitins control cell proliferation and apoptosis by regulating OPA1-dependent cristae morphogenesis in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prohibitins control cell proliferation and apoptosis by regulating OPA1-dependent cristae morphogenesis in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In situ architecture of Opa1-dependent mitochondrial cristae remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PHB2 (prohibitin 2) promotes PINK1-PRKN/Parkin-dependent mitophagy by the PARL-PGAM5-PINK1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]

- 11. Flavaglines: potent anticancer drugs that target prohibitins and the helicase eIF4A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prohibitin 1 modulates mitochondrial function of Stat3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prohibitin 1 modulates mitochondrial function of Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Flavaglines: a group of efficient growth inhibitors block cell cycle progression and induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 101.200.202.226 [101.200.202.226]

- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 24. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bdbiosciences.com [bdbiosciences.com]

- 26. agilent.com [agilent.com]

- 27. agilent.com [agilent.com]

- 28. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Mito-Keima assay to assess mitophagy [protocols.io]

- 30. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]

- 31. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]

Prohibitin Ligand 1 in Cardioprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prohibitin (PHB) and its interacting ligands, particularly Prohibitin 1 (PHB1), have emerged as critical modulators of cellular stress responses and survival pathways. In the cardiovascular system, PHB1 exhibits significant cardioprotective effects against a range of insults, including ischemia-reperfusion injury, sepsis-induced cardiomyopathy, and diabetic cardiomyopathy. This technical guide provides an in-depth overview of the role of PHB1 in cardioprotection, focusing on the underlying signaling pathways, quantitative experimental data, and detailed methodologies for key experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cardioprotective therapeutics targeting the prohibitin system.

Introduction to Prohibitin and its Cardioprotective Role

Prohibitins (PHBs) are highly conserved, multifunctional proteins that are ubiquitously expressed in eukaryotic cells.[1] They are primarily located in the inner mitochondrial membrane, where they act as chaperones, stabilizing mitochondrial proteins and maintaining mitochondrial integrity.[1] Additionally, PHBs are found in other cellular compartments, including the nucleus and the plasma membrane, where they participate in the regulation of transcription, cell cycle progression, and signal transduction.

Recent evidence has highlighted a crucial role for PHB1 in protecting cardiac muscle from various pathological stressors. Overexpression of PHB1 or administration of recombinant PHB1 has been shown to mitigate cardiac damage and improve heart function in preclinical models of cardiac disease.[2][3] The cardioprotective effects of PHB1 are attributed to its ability to modulate key signaling pathways involved in cell survival, inflammation, and mitochondrial function.

Key Signaling Pathways in PHB1-Mediated Cardioprotection

The cardioprotective effects of prohibitin ligand 1 are mediated through the modulation of several critical intracellular signaling cascades. These pathways converge on the promotion of cell survival, reduction of apoptosis, and preservation of mitochondrial function.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation. Upon activation by various growth factors and cytokines, PI3K phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell survival.

Studies have demonstrated that the cardioprotective effects of PHB1 are at least partially dependent on the activation of the PI3K/Akt pathway.[2] For instance, administration of recombinant PHB1 in a mouse model of sepsis-induced cardiomyopathy resulted in a significant increase in the phosphorylation of Akt in the heart.[2] This activation of Akt is associated with the observed improvement in cardiac function and reduction in inflammation.[2]

Caption: PHB1 activates the PI3K/Akt pathway to promote cell survival.

Raf-MEK-ERK Signaling Pathway

The Raf-MEK-ERK (also known as the MAPK) pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival. Prohibitin has been shown to be essential for the activation of Raf-1 by Ras, a key upstream activator of this pathway. By interacting with Raf-1, prohibitin facilitates its activation and subsequent phosphorylation of MEK and ERK. The precise role of this pathway in PHB1-mediated cardioprotection is an active area of investigation, with evidence suggesting its involvement in protecting cardiomyocytes from apoptosis.

Caption: PHB1 is required for Ras-mediated activation of the Raf-MEK-ERK pathway.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell survival and has been implicated in cardioprotection. The flavagline FL3, a prohibitin ligand, has been shown to exert its cardioprotective effects against doxorubicin-induced toxicity by activating mitochondrial STAT3.[4] This activation leads to the translocation of both PHB1 and phosphorylated STAT3 to the mitochondria, promoting cell survival.[4]

Caption: Prohibitin ligands promote mitochondrial translocation of PHB1 and p-STAT3.

Quantitative Data on Cardioprotective Effects

The cardioprotective effects of this compound and its modulators have been quantified in various preclinical models. The following tables summarize key findings from these studies.

Table 1: In Vivo Cardioprotective Effects of Prohibitin Modulation

| Model | Treatment | Parameter | Result | p-value | Reference |

| Sepsis (Mouse) | Recombinant human PHB1 | Phospho-AKT levels in heart | ≈3-fold upregulation | <0.05 | [2] |

| Doxorubicin-induced cardiotoxicity (Mouse) | Flavagline FL3 | Survival rate | 56% (FL3) vs. 31% (Doxorubicin alone) | 0.024 | [5][6] |

| Diabetic Cardiomyopathy (Rat) | Lentivirus-mediated PHB overexpression | Left Ventricular Ejection Fraction (LVEF) | Significantly higher than diabetic control | <0.01 | [3] |

| Diabetic Cardiomyopathy (Rat) | Lentivirus-mediated PHB overexpression | Left Ventricular Fractional Shortening (LVFS) | Significantly higher than diabetic control | <0.01 | [3] |

| Diabetic Cardiomyopathy (Rat) | Lentivirus-mediated PHB overexpression | Myocardial Fibrosis | Significantly lower than diabetic control | <0.05 | [3] |

Table 2: In Vitro Cardioprotective Effects of Prohibitin Modulation

| Cell Line | Stressor | Treatment | Parameter | Result | p-value | Reference |

| H9c2 cardiomyocytes | Doxorubicin | Flavagline FL3 (100 nM) | Apoptotic cells (TUNEL assay) | Significant reduction vs. Doxorubicin alone | <0.05 | [7] |

| H9c2 cardiomyocytes | High Glucose | PHB overexpression | Apoptotic cells | Significantly decreased vs. high glucose control | <0.05 | [3] |

| H9c2 cardiomyocytes | High Glucose | PHB overexpression | Caspase-3 activity | Significantly reduced vs. high glucose control | <0.05 | [3] |

| H9c2 cardiomyocytes | High Glucose | PHB overexpression | Bax/Bcl-2 ratio | Significantly decreased vs. high glucose control | <0.05 | [3] |

| H9c2 cardiomyocytes | Isoproterenol | PHB1 overexpression | Mitochondrial Respiratory Capacity | Improved | Not specified | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following section outlines key experimental protocols used to investigate the cardioprotective role of this compound.

In Vivo Models

Caption: General workflow for in vivo studies of PHB1 in cardioprotection.

-

Induction: Sepsis is induced in mice by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) or by cecal ligation and puncture (CLP).[2]

-

Treatment: Recombinant human PHB1 is administered to the treatment group, typically via i.p. injection.[2]

-

Analysis: Cardiac function is assessed by echocardiography. Heart tissues are collected for Western blot analysis of signaling proteins (e.g., phospho-Akt) and for histological examination.[2]

-

Induction: Type 2 diabetes is induced in rats using a high-fat diet followed by a low-dose injection of streptozotocin (B1681764) (STZ).[3]

-

Treatment: Overexpression of PHB is achieved by injecting a lentivirus carrying PHB cDNA via the jugular vein.[3]

-

Analysis: Cardiac function and structure are evaluated by echocardiography. Myocardial fibrosis is quantified using Masson's trichrome staining of heart sections. Apoptosis is assessed by TUNEL staining.[3]

In Vitro Models

Caption: General workflow for in vitro studies of PHB1 in cardioprotection.

-

Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Transfection: For overexpression studies, cells are transfected with a plasmid encoding PHB1 or infected with a lentivirus carrying the PHB1 gene.[3][8]

-

Protein Extraction: Cells or heart tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PHB1, Akt, phospho-Akt, ERK, phospho-ERK, STAT3, phospho-STAT3), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Chemiluminescent substrate is used for signal detection, and band intensities are quantified using densitometry software.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.

-

Labeling: DNA strand breaks are labeled using a terminal deoxynucleotidyl transferase (TdT) enzyme and a fluorescently labeled dUTP.

-

Microscopy: Apoptotic cells (TUNEL-positive) are visualized and quantified using a fluorescence microscope.

-

Cell Seeding: H9c2 cells are seeded in a Seahorse XF culture plate.

-

Assay: The Seahorse XF Cell Mito Stress Test is performed to measure key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. The assay involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.[8]

Conclusion and Future Directions

This compound has unequivocally demonstrated a significant cardioprotective role in a variety of preclinical models of heart disease. Its ability to modulate key survival pathways such as PI3K/Akt and STAT3, coupled with its essential role in maintaining mitochondrial integrity, positions it as a highly attractive therapeutic target. The development of small molecule ligands that can modulate prohibitin activity, such as the flavaglines, offers a promising avenue for the development of novel cardioprotective drugs.

Future research should focus on further elucidating the intricate molecular mechanisms underlying PHB1-mediated cardioprotection, including the identification of novel interacting partners and downstream effectors. Furthermore, the translation of these promising preclinical findings into the clinical setting will require rigorous investigation in large animal models and ultimately, in human clinical trials. The continued exploration of the prohibitin system holds great promise for the development of innovative therapies to combat the significant global burden of cardiovascular disease.

References

- 1. Prohibitin-1 Is a Dynamically Regulated Blood Protein With Cardioprotective Effects in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Prohibitin overexpression improves myocardial function in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flavaglines Alleviate Doxorubicin Cardiotoxicity: Implication of Hsp27 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prohibitin1 maintains mitochondrial quality in isoproterenol-induced cardiac hypertrophy in H9C2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Prohibitin Ligand 1: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prohibitin 1 (PHB1), a highly conserved cellular protein, has emerged as a critical regulator of a multitude of cellular processes, including cell proliferation, apoptosis, and signaling. Its dysregulation is implicated in a variety of diseases, most notably cancer, inflammation, and metabolic disorders. This has positioned PHB1 as a promising therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of PHB1 ligands, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for researchers in the field. The information presented herein is intended to serve as a comprehensive resource for scientists and drug development professionals exploring the therapeutic utility of targeting Prohibitin 1.

Introduction to Prohibitin 1 (PHB1)

Prohibitin 1 is a 32 kDa protein that belongs to the SPFH (Stomatin, Prohibitin, Flotillin, HflK/C) domain-containing protein family.[1][2] It is ubiquitously expressed in various cellular compartments, including the mitochondria, nucleus, and plasma membrane, where it exerts distinct functions.[3][4] In the mitochondria, PHB1 acts as a chaperone, maintaining mitochondrial integrity and function.[2] In the nucleus, it interacts with transcription factors to regulate gene expression, while at the plasma membrane, it participates in signaling cascades.[3][4] The multifaceted role of PHB1 is underscored by its involvement in critical signaling pathways that govern cell fate.

Therapeutic Potential of PHB1 Ligands

The diverse roles of PHB1 in cellular homeostasis and disease have spurred the development and investigation of small molecule ligands that modulate its function. These ligands have demonstrated significant therapeutic potential in various preclinical models.

Cancer

The role of PHB1 in cancer is complex and context-dependent, acting as both a tumor suppressor and a pro-tumorigenic factor depending on its subcellular localization.[3][4] This dual functionality makes targeted therapeutic strategies particularly appealing.

-

Tumor Suppressor Role: In the nucleus, PHB1 can interact with and repress the activity of E2F transcription factors, leading to cell cycle arrest.[5] It also enhances the transcriptional activity of the tumor suppressor p53.[1]

-

Pro-Tumorigenic Role: At the plasma membrane, PHB1 can facilitate the activation of the Ras-Raf-MEK-ERK signaling pathway, promoting cell survival and proliferation.[3]

PHB1 ligands, such as flavaglines (e.g., rocaglamide) and fluorizoline (B607481), have shown potent anti-cancer activity by modulating these pathways.[6][7]

Inflammation and Metabolic Diseases

PHB1 plays a crucial role in modulating inflammation and metabolic processes.[2] PHB1 deficiency has been shown to promote inflammation and increase sensitivity to liver injury.[8] Conversely, targeting cell surface PHB1 in adipose tissue vasculature has shown promise in preclinical models of obesity.[2]

Key Signaling Pathways Involving PHB1

Several critical signaling pathways are modulated by PHB1 and its ligands, representing key mechanisms for their therapeutic effects.

Ras/C-RAF/MEK/ERK Signaling Pathway

The Ras/C-RAF/MEK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. PHB1 at the plasma membrane is required for the activation of C-RAF by Ras.[3] Natural anticancer compounds like rocaglamides have been shown to directly target PHB1 and PHB2, preventing their interaction with C-RAF and thereby inhibiting the downstream signaling cascade.[9]

p53-Mediated Mitochondrial Apoptosis Pathway

PHB1 can enhance the transcriptional activity of the tumor suppressor p53.[1] Overexpression of PHB1 has been shown to induce apoptosis in cancer cells through the p53-mediated mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspases 9 and 3.[10]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for development and its aberrant activation is a hallmark of many cancers. PHB1 has been identified as a negative regulator of this pathway.[11] It can suppress the expression of multiple Wnt ligands in a manner dependent on the transcription factor E2F1.[11]

Quantitative Data on PHB1 Ligands

The following tables summarize key quantitative data for prominent PHB1 ligands from various preclinical studies, facilitating a comparative analysis of their potency and efficacy.

Table 1: In Vitro Cytotoxicity of PHB1 Ligands (IC50/EC50 Values)

| Ligand | Cell Line(s) | Cancer Type | IC50/EC50 (µM) | Time Point (hours) | Reference |

| Fluorizoline | Primary CLL cells | Chronic Lymphocytic Leukemia | 9 | 24 | [6] |

| Primary CLL cells | Chronic Lymphocytic Leukemia | 4 | 48 | [6] | |

| Primary CLL cells | Chronic Lymphocytic Leukemia | 4 | 72 | [6] | |

| MEC-1 | Chronic Lymphocytic Leukemia | 7.5 | 24 | [6] | |

| JVM-3 | Chronic Lymphocytic Leukemia | 1.5 | 24 | [6] | |

| Normal B cells | Normal | 10.9 ± 0.8 | 24 | [12] | |

| Normal T cells | Normal | 19.1 ± 2.2 | 24 | [12] | |

| HL-60 | Acute Myeloid Leukemia | 8 | 24 | [13] | |

| HL-60 | Acute Myeloid Leukemia | 6 | 48 | [13] | |

| U-937 | Acute Myeloid Leukemia | 7 | 24 | [13] | |

| U-937 | Acute Myeloid Leukemia | 5 | 48 | [13] | |

| Rocaglamide | HCC cell lines | Hepatocellular Carcinoma | 0.0125 - 0.086 | - | [7] |

| FL3 | LNCaP | Prostate Cancer | ~0.04 (40 nM) | - | [14] |

| C4-2B | Prostate Cancer | ~0.04 (40 nM) | - | [14] | |

| 22Rv1 | Prostate Cancer | ~0.04 (40 nM) | - | [14] |

Table 2: In Vivo Efficacy of PHB1 Ligands in Animal Models

| Ligand | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |

| Rocaglamide | P-388 murine lymphocytic leukemia | Leukemia | 1.0 mg/kg | T/C ca. 156% | [7] |

| Patient-derived pancreatic cancer xenograft in SCID mice | Pancreatic Cancer | 1.5 mg/kg daily | Reduced tumor volume and increased survival rate | [5] | |

| Silvestrol | Orthotopic human HCC xenograft in nude mice | Hepatocellular Carcinoma | 0.4 mg/kg | Anti-tumor effect | [7] |

| FL3 | Doxorubicin-induced acute cardiotoxicity in mice | N/A (Cardioprotection) | - | Increased survival rate from 31% to 56% |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of PHB1 and its ligands.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of PHB1 ligands on cancer cell lines.

Materials:

-

Cells of interest

-

Complete culture medium

-

PHB1 ligand stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the PHB1 ligand in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted ligand solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

siRNA-Mediated Knockdown of PHB1

This protocol describes the transient knockdown of PHB1 expression to study its function.

Materials:

-

Cells of interest

-

PHB1-specific siRNA and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Complete culture medium

-

6-well plates

Procedure:

-

One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

On the day of transfection, for each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~200 µL), mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

-

Add the siRNA-lipid complex to the cells in each well containing 1.8 mL of fresh complete culture medium.

-

Incubate the cells for 48-72 hours at 37°C.

-

Harvest the cells and analyze the knockdown efficiency by Western blot or qRT-PCR.

Western Blot Analysis

This protocol is for detecting the expression levels of PHB1 and other proteins in the signaling pathways.

Materials:

-

Cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PHB1, anti-p-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in ice-cold lysis buffer and determine the protein concentration using the BCA assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate protein-protein interactions, such as the interaction between PHB1 and C-RAF.

Materials:

-

Cell lysates

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody against the "bait" protein (e.g., anti-PHB1)

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer

-

Elution buffer

-

Laemmli sample buffer

Procedure:

-

Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-C-RAF).

Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the effect of PHB1 ligands on cell cycle progression.

Materials:

-

Cells treated with PHB1 ligand or vehicle control

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-